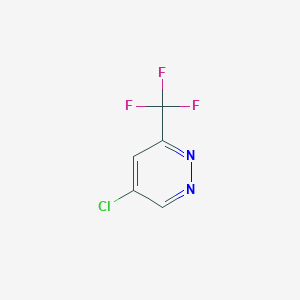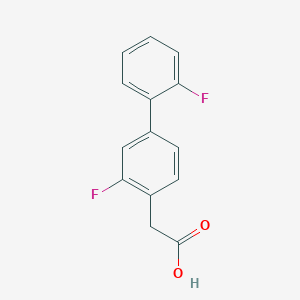
2-(2',3-Difluorobiphenyl-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure, specifically at the 2’ and 3’ positions, and an acetic acid moiety attached to the 4-position of the biphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the biphenyl core or the acetic acid moiety, potentially leading to the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological macromolecules, enhancing binding affinity and specificity. The acetic acid moiety can participate in various biochemical reactions, including enzyme inhibition and receptor modulation. The overall effect of the compound is determined by its ability to modulate specific signaling pathways and molecular targets, leading to its observed biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)butyric acid: Similar structure with a butyric acid moiety.
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)benzoic acid: Similar structure with a benzoic acid moiety.
Uniqueness: 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific combination of fluorine atoms and acetic acid moiety. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, increased binding affinity to biological targets, and unique reactivity in chemical synthesis. The presence of fluorine atoms also contributes to the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H10F2O2 |
|---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
2-[2-fluoro-4-(2-fluorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-2-1-3-11(12)9-5-6-10(8-14(17)18)13(16)7-9/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
RFJIGKOZCKTWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CC(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


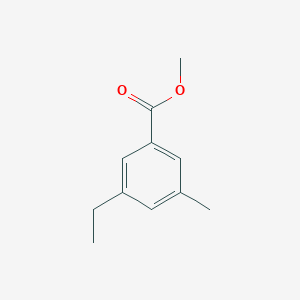

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)

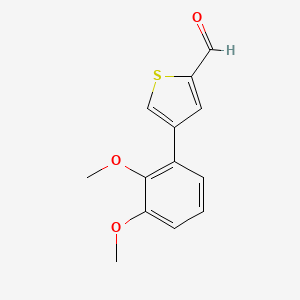
![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)
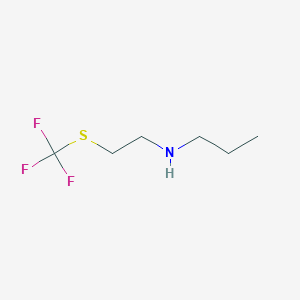

amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)

